
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethoxythiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid. One common method is the reaction of thiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield ethyl thiophene-2-carboxylate, which is then ethoxylated to form ethyl 3-ethoxythiophene-2-carboxylate .
Industrial Production Methods
Industrial production of ethyl 3-ethoxythiophene-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield thiophene-2-carboxylic acid or its derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of ethyl 3-ethoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-aminothiophene-3-carboxylate
- Methyl 3-ethoxythiophene-2-carboxylate
- Thiophene-2-carboxylic acid derivatives
Uniqueness
2-Thiophenecarboxylic acid,3-ethoxy-,ethyl ester is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
181063-54-7 |
---|---|
Molekularformel |
C9H12O3S |
Molekulargewicht |
200.252 |
IUPAC-Name |
ethyl 3-ethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-3-11-7-5-6-13-8(7)9(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
IVRSHMKAWVAAGT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(SC=C1)C(=O)OCC |
Synonyme |
2-Thiophenecarboxylicacid,3-ethoxy-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.